molecular formula C12H10BrClN2O B8502345 3-(3-Bromo-5-chlorophenoxy)-4-methylpyridin-2-amine

3-(3-Bromo-5-chlorophenoxy)-4-methylpyridin-2-amine

Cat. No. B8502345
M. Wt: 313.58 g/mol
InChI Key: DWKAUKASASEJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07781454B2

Procedure details

To a suspension of 3-(3-bromo-5-chlorophenoxy)-4-methylpyridine-2-carboxylic acid (2 g, 5.84 mmol) in THF (12 mL) was added TEA (1.627 mL, 11.68 mmol), pyridine (944 ul, 11.68 mmol), t-butanol (2.79 mL, 29.2 mmol) and diphenylphosphoryl azide (1.89 mL, 8.76 mmol). The resulting mixture was heated to 65° C. for 35 minutes, after which the mixture was diluted with CH2Cl2 (2×100 mL) and washed with water (100 mL). The combined organic extracts were concentrated in vacuo, and the resulting residue was dissolved in TFA (20 mL) and allowed to stand for 15 minutes. After this time, the solvent was removed in vacuo and the residue was partitioned between saturated aqueous NaHCO3 (50 mL) and CH2Cl2 (100 mL). The organic extract was concentrated on the rotary evaporator and the residue was purified using a RediSep column (330 g) eluting with a gradient of 0-30% EtOAc/CH2Cl2 to give the title compound. LRMS (M+1)=314.9.
Name
3-(3-bromo-5-chlorophenoxy)-4-methylpyridine-2-carboxylic acid
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
1.627 mL
Type
reactant
Reaction Step Two
Quantity
944 μL
Type
reactant
Reaction Step Two
Quantity
2.79 mL
Type
reactant
Reaction Step Two
Quantity
1.89 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:16]=[C:17]([Cl:19])[CH:18]=1)[O:5][C:6]1[C:7](C(O)=O)=[N:8][CH:9]=[CH:10][C:11]=1[CH3:12].[N:20]1C=CC=CC=1.C(O)(C)(C)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1>C1COCC1.C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH:16]=[C:17]([Cl:19])[CH:18]=1)[O:5][C:6]1[C:7]([NH2:20])=[N:8][CH:9]=[CH:10][C:11]=1[CH3:12]

Inputs

Step One
Name
3-(3-bromo-5-chlorophenoxy)-4-methylpyridine-2-carboxylic acid
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(OC=2C(=NC=CC2C)C(=O)O)C=C(C1)Cl
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
TEA
Quantity
1.627 mL
Type
reactant
Smiles
Name
Quantity
944 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.79 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
1.89 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in TFA (20 mL)
CUSTOM
Type
CUSTOM
Details
After this time, the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between saturated aqueous NaHCO3 (50 mL) and CH2Cl2 (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was purified
WASH
Type
WASH
Details
eluting with a gradient of 0-30% EtOAc/CH2Cl2

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(OC=2C(=NC=CC2C)N)C=C(C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.